Fluocortin

Descripción general

Descripción

Fluocortin has been studied as a corticosteroid for treatment of dermatitis and eczema Spain.

Aplicaciones Científicas De Investigación

Application in Allergic Rhinitis Treatment

Fluocortin, specifically fluocortin butylester (FCB), has been studied for its effectiveness in treating allergic rhinitis. Clinical trials have shown that FCB is effective in reducing symptoms like nasal congestion, rhinorrhea, and sneezing. It has been employed in various forms, including inhalation as a fine powder and as a topical intranasal corticosteroid. Studies reveal a significant reduction in symptoms with FCB compared to placebo, and it's well-tolerated with minimal side effects (Moesgaard Nielsen, Vinther, & Illum, 1983); (Arbesman et al., 1983).

Efficacy in Dermatological Conditions

Fluocortin has been used in treating various dermatological conditions, such as eczema, especially in pediatric patients. Research has indicated that topical applications of fluocortin result in good clinical outcomes without significant risk of interfering with the pituitary-adrenal function. This aspect is particularly important in children due to concerns about systemic effects of topical corticosteroids (Favrod-Coune et al., 1978); (Favrod-Coune et al., 1978).

Role in Perennial Rhinitis Management

Research on fluocortin butylester (FCB) for perennial rhinitis shows its efficacy in symptom control. It reduces nasal resistance and improves nasal airflow, as demonstrated in clinical trials involving patients with perennial rhinitis of varying etiologies. The studies highlight FCB's efficacy in symptom reduction with minimal side effects, making it a viable option for perennial rhinitis management (Orgel et al., 1991); (Hartley et al., 1985).

Impact on Nasal Antigen Provocation

FCB's efficacy extends to its protective action against nasal antigen provocation in patients with seasonal allergic rhinitis. This is demonstrated in studies where the inhalation of FCB led to significant protection against allergen-induced symptoms, highlighting its potential in seasonal allergy management (Horak & Matthes, 1982).

Comparative Studies with Other Corticosteroids

Fluocortin has been compared with other corticosteroids like beclomethasone dipropionate for treating rhinitis. These studies provide insights into the relative efficacy and side-effect profiles of fluocortin compared to other corticosteroids, contributing to informed choices in clinical practice (Meltzer et al., 1987).

Impact on Cortisol Suppression

The potential systemic effects of fluocortin, particularly on cortisol suppression, have been a subject of pharmacokinetic studies. Such research is crucial for understanding the broader implications of fluocortin use, especially concerning its safety profile and systemic impact (Rohatagi et al., 1996).

Propiedades

Número CAS |

33124-50-4 |

|---|---|

Nombre del producto |

Fluocortin |

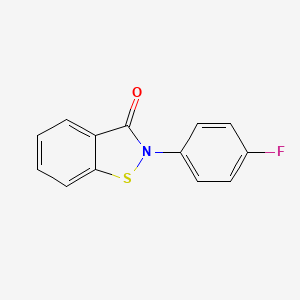

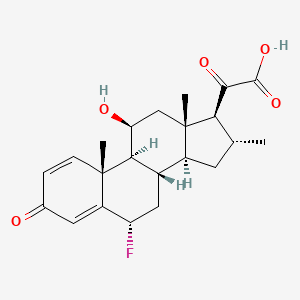

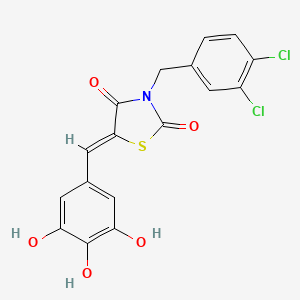

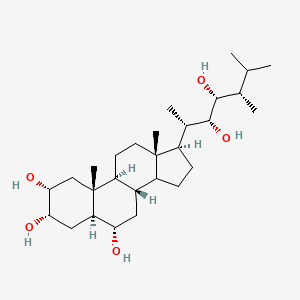

Fórmula molecular |

C22H27FO5 |

Peso molecular |

390.4 g/mol |

Nombre IUPAC |

2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |

InChI |

InChI=1S/C22H27FO5/c1-10-6-13-12-8-15(23)14-7-11(24)4-5-21(14,2)18(12)16(25)9-22(13,3)17(10)19(26)20(27)28/h4-5,7,10,12-13,15-18,25H,6,8-9H2,1-3H3,(H,27,28)/t10-,12+,13+,15+,16+,17-,18-,21+,22+/m1/s1 |

Clave InChI |

PUWHHWCHAVXSIG-NCLPIGKXSA-N |

SMILES isomérico |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C(=O)O)C)O)C)F |

SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |

SMILES canónico |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |

Otros números CAS |

33124-50-4 |

Sinónimos |

fluocortolone-21-acid |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B1260698.png)